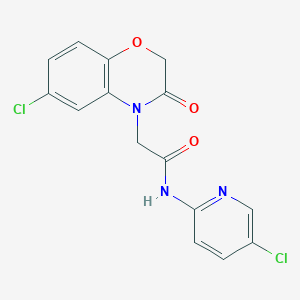
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a promising candidate for a wide range of research studies. In
Scientific Research Applications
2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties, as it inhibits the growth and proliferation of cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment for certain types of cancer. Additionally, this compound has been investigated for its potential use as a fluorescent probe for detecting DNA damage.
Mechanism of Action
The mechanism of action of 2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile involves the inhibition of certain enzymes that are involved in cell growth and proliferation, such as topoisomerase II and DNA polymerase. This leads to the disruption of DNA replication and cell division, ultimately resulting in the death of cancer cells. Additionally, this compound has been shown to generate reactive oxygen species (ROS) upon exposure to light, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its anticancer properties. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for a wide range of research studies. Additionally, this compound has been shown to have low toxicity in normal cells, making it a safer alternative to other anticancer drugs. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile. One potential direction is to further investigate its potential use as a photosensitizer in photodynamic therapy, and to optimize its properties for this application. Additionally, this compound could be studied for its potential use in other types of cancer, or for its ability to target specific types of cancer cells. Further research could also focus on developing more efficient synthesis methods for this compound, or on modifying its chemical structure to improve its properties for specific applications.
In conclusion, this compound is a promising compound for scientific research, with potential applications in cancer treatment and other fields. Its unique chemical structure and low toxicity make it an attractive candidate for a wide range of studies, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis method for 2-(6-methyl-1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile involves the reaction of 2-thiophenecarboxaldehyde with 6-methyl-1H-benzimidazole-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The reaction is carried out in a solvent such as acetonitrile or dichloromethane, under reflux conditions for several hours. The resulting product is then purified by column chromatography to obtain the final compound.
properties
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3S/c1-10-4-5-13-14(7-10)18-15(17-13)11(9-16)8-12-3-2-6-19-12/h2-8H,1H3,(H,17,18)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLYOTQZGCPRSJ-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-N'-phenylurea](/img/structure/B5439170.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-3-methoxybenzamide](/img/structure/B5439171.png)
![8-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5439179.png)
![(3-ethoxy-4-methoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5439180.png)

amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5439186.png)
![3-allyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5439189.png)


![methyl 1-[3-(4-methoxyphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5439203.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439210.png)
![7-acetyl-N,2-dimethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439220.png)
